
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone typically involves the bromination of 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Formation of 2-amino-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)acetic acid.
科学的研究の応用
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate biological pathways and affect cellular functions.
類似化合物との比較
Similar Compounds
1-(2-Chloro-4-fluoro-5-nitrophenyl)ethanone: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a methoxy group instead of a nitro group.
2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone: Similar structure with a methoxy group and different substitution pattern.
Uniqueness
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone is unique due to the combination of halogen and nitro functional groups, which confer distinct reactivity and potential biological activities. The presence of multiple halogens and a nitro group makes it a versatile compound for various chemical transformations and research applications.
特性
分子式 |
C8H4BrClFNO3 |
|---|---|
分子量 |
296.48 g/mol |
IUPAC名 |
2-bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrClFNO3/c9-3-8(13)4-1-7(12(14)15)5(10)2-6(4)11/h1-2H,3H2 |
InChIキー |
FJMOEUUCQBDQLH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


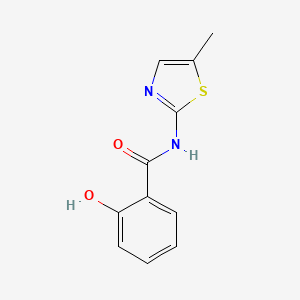
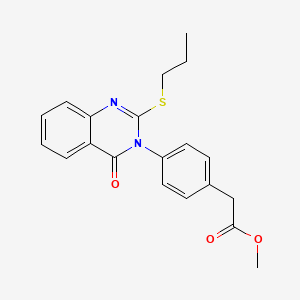
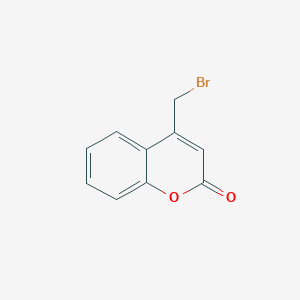

![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
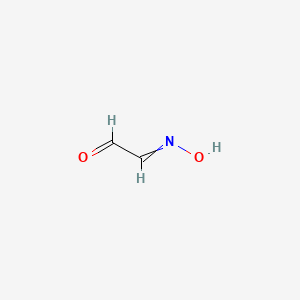
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
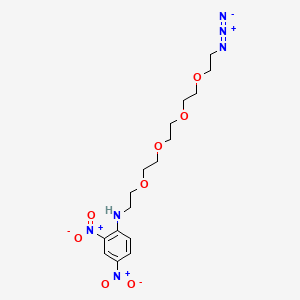



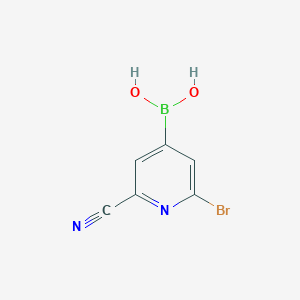

![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
